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Compound of Interest

Compound Name:
4H-1,3-Benzodioxin-5-

methanol,2,2-dimethyl-(9CI)

CAS No.: 112429-70-6

Cat. No.: B057473 Get Quote

Executive Summary
Subject: 2,2-Dimethylpropane (Neopentane,

, MW 72.15). Context: The "2,2-dimethyl" geminal substitution pattern creates a unique steric
and electronic environment that drastically alters fragmentation kinetics compared to linear
alkanes. Core Insight: Unlike its isomers, 2,2-dimethylpropane exhibits a vanishingly small
Molecular Ion (M+) and a dominant base peak at m/z 57.[1] This is the textbook signature of
the Gem-Dimethyl Effect, driven by the rapid formation of the thermodynamically stable tert-
butyl carbocation. Relevance: For drug developers, this fragmentation pattern serves as a
diagnostic fingerprint for identifying gem-dimethyl metabolic blocking groups (used to retard
CYP450 oxidation) in novel therapeutics.

Mechanism of Action: The Gem-Dimethyl Effect
The fragmentation of 2,2-dimethylpropane is governed by the stability of the resulting

carbocation. Upon electron ionization (EI, 70 eV), the radical cation forms but degrades

instantaneously.

The Fragmentation Pathway[2]
Ionization:
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(m/z 72).

-Cleavage (Dominant): The molecular ion releases a methyl radical (

) to relieve steric strain and form the tertiary butyl cation.

Driving Force: The

carbocation is significantly more stable than the

or

cations formed by n-pentane or isopentane.

Secondary Fragmentation: The tert-butyl cation (m/z 57) eliminates a neutral methane

molecule (

) to form the allyl cation (m/z 41).

Comparative Pathway Diagram
The following logic map contrasts the fragmentation kinetics of the 2,2-dimethyl motif against

the linear n-pentane motif.
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Caption: Comparative fragmentation kinetics. Neopentane (red) undergoes rapid conversion to

the stable tert-butyl cation (green), while n-pentane (blue) favors the propyl cation path.

Product Comparison: Neopentane vs. Alternatives
In analytical workflows, distinguishing isomers is critical.[2][3] The following table contrasts the

spectral performance of 2,2-dimethylpropane against its linear and branched alternatives.

Comparative Spectral Data (EI, 70 eV)
Feature

2,2-Dimethylpropane

(Neopentane)
2-Methylbutane

(Isopentane)
n-Pentane

Molecular Ion (M+)
Absent or <0.1% (m/z

72)
Weak (~1-5%) Distinct (~10-20%)

Base Peak (100%)
m/z 57 (

)

m/z 43 (

) or 57*

m/z 43 (

)

Diagnostic Ratio
m/z 41 intensity is

~40% of base

m/z 41 is <15% of

base

m/z 41 is <15% of

base

Key Mechanism
Formation of

cation

Formation of

cation

Formation of

cation

Metabolic Indication
Blocks

-oxidation

Susceptible to

oxidation
Highly susceptible

*Note: Isopentane can show m/z 57 as a base peak under certain thermal conditions, but the

presence of m/z 43 and the molecular ion (72) distinguishes it from Neopentane.

Key Differentiators
The "Missing" Parent: If you observe a peak at m/z 72, the sample is not pure 2,2-

dimethylpropane. The quaternary carbon center makes the molecular ion too short-lived to

reach the detector in standard quadrupole or magnetic sector instruments.
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The 57/41 Signature: A spectrum dominated by m/z 57 with a significant satellite at m/z 41

(and virtually nothing else above m/z 29) is diagnostic for the tert-butyl group.

Experimental Protocol: Isomer Differentiation
Objective: To definitively identify a 2,2-dimethyl motif in an unknown hydrocarbon sample using

GC-MS.

Reagents & Equipment[5][6]
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

Column: Non-polar capillary column (DB-1 or HP-5MS), 30m x 0.25mm.

Carrier Gas: Helium at 1.0 mL/min constant flow.[4]

Step-by-Step Workflow
Inlet Parameters:

Set inlet temperature to 200°C (low temperature minimizes thermal degradation before

ionization).

Use a Split Ratio of 50:1 to prevent detector saturation (alkanes ionize efficiently).

MS Acquisition:

Scan Range: m/z 25–100. (Focus on low mass region).

Threshold: Set low (e.g., 50 counts) to attempt detection of the elusive M+ peak.

Data Analysis (The Decision Tree):

Step A: Check m/z 72.

If Peak Height > 5% of Base Peak

n-Pentane.
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If Peak Height is 1-5%

Isopentane.

If Peak Height is 0% (Noise)

Proceed to Step B.

Step B: Check Base Peak.

If m/z 57 is 100% and m/z 43 is <10%

2,2-Dimethylpropane.

If m/z 43 is 100%

n-Pentane.

Application in Drug Development
The "2,2-dimethyl" motif is not just a solvent feature; it is a strategic medicinal chemistry tool.

Metabolic Blocking: Replacing a methylene (

) with a gem-dimethyl group (

) prevents metabolic deactivation by CYP450 enzymes.

Fragment Identification: When analyzing metabolites of a drug containing this group (e.g.,

Gemfibrozil), look for the m/z 57 peak.

Observation: If the parent drug loses 15 Da (M-15), it confirms the presence of a methyl

group.

Confirmation: If the MS/MS spectrum of the precursor yields a dominant 57 fragment that

resists further breakdown (except to 41), it confirms the tert-butyl/gem-dimethyl moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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